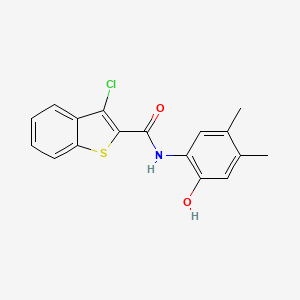![molecular formula C16H21N5O2 B5599223 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidinyl compounds involves multi-step chemical reactions, starting from basic precursors to form more complex structures. For example, the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines demonstrates a complex process involving hydrolysis, cyclization, and reactions with Vilsmeier reagents to form various derivatives with potential antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993). These synthetic routes highlight the intricate steps necessary to introduce specific functional groups into the pyrimidinyl scaffold, which is crucial for the chemical versatility of compounds like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide.
Molecular Structure Analysis
The molecular structure of related pyrimidinyl compounds reveals the significance of planarity and electronic polarization for their biological activities. For instance, compounds containing the pyrimidinyl moiety demonstrate a planar structure that facilitates interactions with biological targets (Trilleras, Quiroga, Cobo, & Glidewell, 2009). The detailed bond distances and angles observed in the crystal structures provide insights into the electronic structures of these molecules, which are pivotal for understanding their chemical reactivity and interaction mechanisms.
Chemical Reactions and Properties
Pyrimidinyl compounds engage in a variety of chemical reactions, including cyclization and nucleophilic substitution, which are critical for modifying their chemical properties and enhancing their biological activity. The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings exemplify the chemical versatility of the pyrimidinyl scaffold (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These reactions not only expand the chemical space of pyrimidinyl derivatives but also enhance their application potential in various fields, including antimicrobial therapies.
Physical Properties Analysis
The physical properties of pyrimidinyl compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular structures and the presence of specific functional groups. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals how intermolecular hydrogen bonding and packing interactions affect the compound's physical state and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005). Understanding these properties is essential for the development of new compounds with desired physical and chemical characteristics.
Chemical Properties Analysis
The chemical properties of pyrimidinyl derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, are crucial for their potential applications. The synthesis and biological activity studies of pyrimidinone analogs demonstrate the impact of chemical modifications on their biological efficacy and selectivity (Su, Huang, Chou, Otter, Sirotnak, Watanabe, 1988). By altering the chemical structure, researchers can fine-tune the properties of these compounds to meet specific requirements, highlighting the importance of chemical property analysis in the development of new materials and therapeutics.
properties
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-17-16-18-11(2)9-14(21-16)19-12-5-7-13(8-6-12)20-15(22)10-23-3/h5-9H,4,10H2,1-3H3,(H,20,22)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYKQBJAWVERAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5599148.png)
![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)
![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)
![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)
![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)
![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)